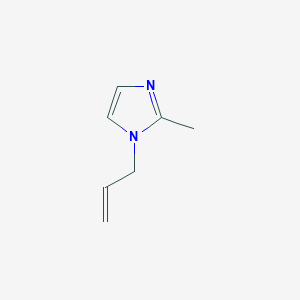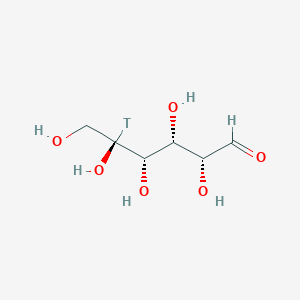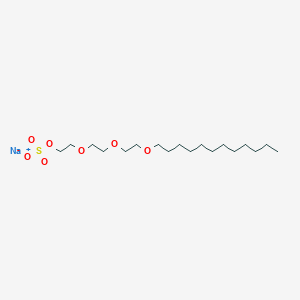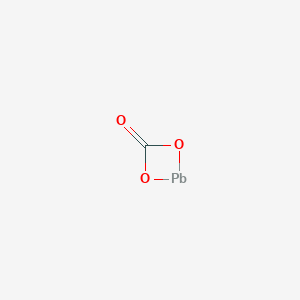
1,3,2lambda2-Dioxaplumbetan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2lambda2-Dioxaplumbetan-4-one is a chemical compound with the molecular formula PbCO3 CO3P1. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one. However, there are related compounds such as 1,3-dioxolan-4-ones that have been synthesized and used as monomers for the synthesis of polylactic acid (PLA)3.Molecular Structure Analysis
The molecular weight of 1,3,2lambda2-Dioxaplumbetan-4-one is 267 g/mol1. However, the specific details about its molecular structure are not readily available in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,3,2lambda2-Dioxaplumbetan-4-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,2lambda2-Dioxaplumbetan-4-one are not explicitly mentioned in the search results. However, physical properties of substances generally include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity45.Safety And Hazards
The safety data sheet for a substance provides information about its hazards. However, I couldn’t find a specific safety data sheet for 1,3,2lambda2-Dioxaplumbetan-4-one. It’s important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions for the use and study of 1,3,2lambda2-Dioxaplumbetan-4-one are not clear from the available information. It’s possible that further research could reveal more about its properties and potential applications.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.
Propiedades
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

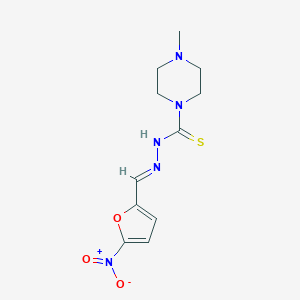

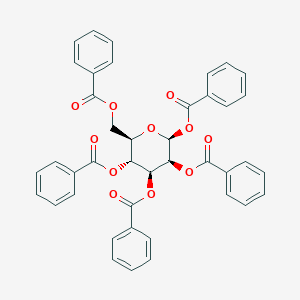






![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)
